molecular formula C17H15NO3 B5538225 Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone

Cat. No.: B5538225
M. Wt: 281.30 g/mol
InChI Key: DWLZWPXFRMKZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[1,3]dioxol-5-yl-(3,4-dihydro-2H-quinolin-1-yl)-methanone is a useful research compound. Its molecular formula is C17H15NO3 and its molecular weight is 281.30 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(1,3-benzodioxol-5-ylcarbonyl)-1,2,3,4-tetrahydroquinoline is 281.10519334 g/mol and the complexity rating of the compound is 400. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Potential

The synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, including structures akin to "1-(1,3-benzodioxol-5-ylcarbonyl)-1,2,3,4-tetrahydroquinoline," has been a subject of study for their anticancer properties. These compounds have shown significant cytotoxicity against various breast cancer cell lines, such as MCF-7, MDA-MB-231, and Ishikawa. This research underscores the potential of tetrahydroisoquinoline derivatives as candidates for anticancer drug development (Redda, Gangapuram, & Ardley, 2010).

Neurological Implications

Research has identified 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ) as a novel endogenous amine in mouse brain and parkinsonian CSF. The elevated levels of 1BnTIQ in the CSF of parkinsonian patients suggest its involvement in Parkinson's disease. This highlights the importance of studying tetrahydroisoquinoline derivatives for understanding neurological disorders and potentially developing therapeutic strategies (Kotake, Tasaki, Makino, Ohta, & Hirobe, 1995).

Antihypertensive Agents

Another application of similar compounds involves the synthesis of 2,4-diamino-6,7-dimethoxyquinazolines, which demonstrated high binding affinity for alpha-1-adrenoceptors, indicating their potential as antihypertensive agents. These findings provide a basis for further exploration of tetrahydroquinoline derivatives in cardiovascular medicine (Campbell, Davey, Hardstone, Lewis, & Palmer, 1987).

Organocatalysis and Alkaloid Synthesis

The organocatalytic enantioselective Pictet-Spengler approach has been applied to synthesize biologically relevant 1-benzyl-1,2,3,4-tetrahydroisoquinoline alkaloids, demonstrating the versatility of this method in producing compounds that are significant for pharmaceutical research (Ruiz-Olalla et al., 2015).

Biochemical Basis for Addiction

Tetrahydroisoquinoline derivatives have been studied for their potential role in the biochemical basis of alcohol addiction, providing insight into the complex interactions between alcohol metabolism and the production of addictive compounds (VirginiaE. & MichaelJ., 1970).

Properties

IUPAC Name

1,3-benzodioxol-5-yl(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c19-17(13-7-8-15-16(10-13)21-11-20-15)18-9-3-5-12-4-1-2-6-14(12)18/h1-2,4,6-8,10H,3,5,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLZWPXFRMKZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.